An In-depth Technical Guide to Hyperforin (Acurea)
An In-depth Technical Guide to Hyperforin (Acurea)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the compound identified by the synonym Acurea, known in scientific literature as Hyperforin. Hyperforin is a major active phloroglucinol derivative isolated from St. John's wort (Hypericum perforatum). It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antidepressant, anti-inflammatory, and anticancer properties. This document synthesizes the available data on its chemical properties, biological activities, and mechanisms of action, presenting it in a format tailored for research and development professionals.
Chemical and Physical Properties
Hyperforin is a complex bicyclic molecule with a distinct chemical structure that contributes to its biological activities. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₅H₅₂O₄ |
| Molecular Weight | 536.8 g/mol |
| IUPAC Name | (1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
| CAS Number | 11079-53-1 |
| Synonyms | Acurea, Hiperforina, Hyperforine |
| Physical Description | Solid |
| Melting Point | 79 - 80 °C |
Quantitative Biological Activity Data
Hyperforin exhibits a range of biological activities, with inhibitory effects on several key enzymes and signaling pathways. The following tables summarize the available quantitative data from various studies.
Table 1: Enzyme Inhibition
| Target Enzyme | Assay System | IC₅₀ Value | Reference |
| 5-Lipoxygenase (5-LO) | Purified human 5-LO | ~90 nM | --INVALID-LINK--[1] |
| 5-Lipoxygenase (5-LO) | Human polymorphonuclear leukocytes (A23187 stimulated) | ~1-2 µM | --INVALID-LINK--[1] |
| Cyclooxygenase-1 (COX-1) | Human platelets (thrombin-stimulated) | 0.3 µM | --INVALID-LINK--[1] |
| Cyclooxygenase-1 (COX-1) | Human platelets (ionophore-stimulated) | 3 µM | --INVALID-LINK--[1] |
| Akt1 Kinase | Recombinant active Akt1 | 2.5 µM | --INVALID-LINK--[2][3] |
| Microsomal Prostaglandin E₂ Synthase-1 | Human whole blood (LPS-stimulated) | ~3 µM | --INVALID-LINK--[4] |
Table 2: Anti-proliferative Activity
| Cell Line | Cell Type | Assay Type | IC₅₀ / EC₅₀ Value | Time Point | Reference |
| HT-29 | Colorectal Cancer | MTT Assay | 10.33 µM | 48 h | --INVALID-LINK--[5] |
| HCT-116 | Colorectal Cancer | MTT Assay | 8.73 µM | 48 h | --INVALID-LINK--[5] |
| FO-1 | Melanoma (BRAF-mutated) | SRB Assay | ~2 µM | 72 h | --INVALID-LINK--[6][7] |
| A375 | Melanoma (BRAF-mutated) | SRB Assay | ~3-4 µM | 72 h | --INVALID-LINK--[6][7] |
| SK-Mel-28 | Melanoma (BRAF-mutated) | SRB Assay | ~3-4 µM | 72 h | --INVALID-LINK--[6][7] |
| MeWo | Melanoma (P53-mutated) | SRB Assay | ~3-4 µM | 72 h | --INVALID-LINK--[6][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a basis for replication and further investigation.
Extraction and Purification of Hyperforin from Hypericum perforatum
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Objective: To isolate Hyperforin from the dried plant material of St. John's Wort.
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Methodology: While various methods exist, a common approach involves solvent extraction followed by chromatographic purification.
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Extraction: Dried and powdered aerial parts of Hypericum perforatum are extracted with a suitable solvent. A mixture of 50:50 v/v ethanol-methanol has been shown to be effective using a Soxhlet apparatus.[8] Supercritical CO₂ extraction is another method used for selective extraction of phloroglucinols like Hyperforin.[9]
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Purification: The crude extract is subjected to purification, often using column chromatography. For instance, a glass column packed with silica gel (35-70 mesh) can be used, with elution by a solvent system such as methanol:acetone:CH₂Cl₂ (75:10:15).[10]
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Analysis: The purity and concentration of Hyperforin in the fractions are determined by High-Performance Liquid Chromatography (HPLC).[9][10]
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In Vitro Akt1 Kinase Inhibition Assay
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Objective: To determine the direct inhibitory effect of Hyperforin on Akt1 kinase activity.
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Methodology: A solid-phase ELISA-based assay is utilized.[2][3]
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Assay Kit: A commercial Akt1 kinase assay kit is used, which typically includes recombinant active Akt1, a specific peptide substrate, and an antibody that recognizes the phosphorylated substrate.
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Procedure:
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Recombinant active Akt1 is incubated with increasing concentrations of Hyperforin (e.g., 0.5–5.5 µM) or vehicle control (Ethanol).
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The kinase reaction is initiated by the addition of the peptide substrate and ATP.
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The amount of phosphorylated substrate is quantified using a polyclonal antibody specific for the phosphorylated form, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a colorimetric substrate.
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The absorbance is measured, and the percentage of Akt1 kinase activity is calculated relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.
-
-
COX-1 and 5-LO Inhibition Assays
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Objective: To quantify the inhibitory effect of Hyperforin on cyclooxygenase-1 and 5-lipoxygenase.
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Methodology:
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5-LO Inhibition in Leukocytes: [1]
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Human polymorphonuclear leukocytes are isolated.
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Cells are stimulated with Ca²⁺ ionophore A23187 in the presence of varying concentrations of Hyperforin.
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The formation of 5-LO products (leukotrienes) is measured, typically by HPLC.
-
-
COX-1 Inhibition in Platelets: [1]
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Human platelets are isolated.
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Platelets are stimulated with thrombin or a Ca²⁺ ionophore in the presence of varying concentrations of Hyperforin.
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The formation of the COX-1 product 12(S)-hydroxyheptadecatrienoic acid (12-HHT) is quantified by HPLC.
-
-
Cell Proliferation Assay (xCELLigence System)
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Objective: To assess the anti-proliferative effects of Hyperforin on cancer cell lines in real-time.
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Methodology: The xCELLigence Real-Time Cell Analysis (RTCA) system measures changes in impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture wells.[11][12][13]
-
Background Measurement: 50 µL of cell culture medium is added to each well of an E-Plate 96, and a background impedance reading is taken.
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Cell Seeding: HCT-116 cells, for example, are seeded into the wells at a predetermined density (e.g., 5,000 cells/well).
-
Equilibration: The plate is left at room temperature for 30-60 minutes to allow for even cell settling before being placed in the RTCA station inside an incubator.
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Compound Addition: After a period of cell growth (e.g., 24 hours), Hyperforin is added at various concentrations.
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Real-Time Monitoring: The impedance, represented as a "Cell Index," is monitored continuously for the desired duration (e.g., 48-72 hours). The Cell Index values are normalized to the time of compound addition and compared to vehicle-treated control cells to determine the effect on cell proliferation.
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Wnt/β-Catenin Signaling Assay (Western Blot)
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Objective: To investigate the effect of Hyperforin on the Wnt/β-catenin signaling pathway.
-
Methodology: [14]
-
Cell Culture and Treatment: HCT-116 or STF293 cells are cultured. To activate the pathway, cells can be stimulated with Wnt3a-conditioned medium for a set period (e.g., 6 hours).
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Compound Incubation: Hyperforin is then added at the desired concentration (e.g., 3 µM) for an extended period (e.g., 20 hours).
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Cell Lysis: Cells are lysed to extract total protein.
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SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH).
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Detection and Quantification: After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified to determine the relative levels of active and total β-catenin.
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Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action of Hyperforin.
Caption: Hyperforin's anti-inflammatory mechanism via dual inhibition of COX-1 and 5-LO.
Caption: Hyperforin's modulation of the canonical Wnt/β-Catenin signaling pathway.
Caption: Hyperforin's pro-apoptotic mechanism through the inhibition of Akt1 kinase.
References
- 1. Hyperforin is a dual inhibitor of cyclooxygenase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperforin Inhibits Akt1 Kinase Activity and Promotes Caspase-Mediated Apoptosis Involving Bad and Noxa Activation in Human Myeloid Tumor Cells | PLOS One [journals.plos.org]
- 3. Hyperforin Inhibits Akt1 Kinase Activity and Promotes Caspase-Mediated Apoptosis Involving Bad and Noxa Activation in Human Myeloid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperforin Suppresses Oncogenic Kinases and Induces Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.univr.it [iris.univr.it]
- 7. Hyperforin Elicits Cytostatic/Cytotoxic Activity in Human Melanoma Cell Lines, Inhibiting Pro-Survival NF-κB, STAT3, AP1 Transcription Factors and the Expression of Functional Proteins Involved in Mitochondrial and Cytosolic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Hyperforin and Myrtucommulone Derivatives Act as Natural Modulators of Wnt/β-Catenin Signaling in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
